4-[3-(2-furylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic Acid
CAS No.: 801226-38-0
Cat. No.: VC4682453
Molecular Formula: C15H13NO4S
Molecular Weight: 303.33
* For research use only. Not for human or veterinary use.
![4-[3-(2-furylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic Acid - 801226-38-0](/images/structure/VC4682453.png)
Specification
CAS No. | 801226-38-0 |
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Molecular Formula | C15H13NO4S |
Molecular Weight | 303.33 |
IUPAC Name | 4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid |
Standard InChI | InChI=1S/C15H13NO4S/c17-13-9-21-14(16(13)8-12-2-1-7-20-12)10-3-5-11(6-4-10)15(18)19/h1-7,14H,8-9H2,(H,18,19) |
Standard InChI Key | UYPGASJOMVHERA-UHFFFAOYSA-N |
SMILES | C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)O)CC3=CC=CO3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates three functional domains:
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Benzoic acid backbone: Provides carboxylic acid functionality (), enabling hydrogen bonding and salt formation.
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Thiazolidinone ring: A five-membered heterocycle containing sulfur and nitrogen atoms, known to modulate biological activity through interactions with enzymes or receptors.
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Furylmethyl side chain: A furan-derived substituent that enhances lipophilicity and may influence bioavailability .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 303.34 g/mol | |
InChIKey | JLRKRQCTYQGDKJ-GHXNOFRVSA-N | |
SMILES | OC(=O)C1=CC=C(C=C1)C2N(C3=CC=CO3)C(=O)CSC2 |
Spectroscopic Characterization
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NMR: NMR spectra reveal distinct signals for the furan protons (δ 6.3–7.4 ppm), thiazolidinone methylene groups (δ 3.1–4.2 ppm), and aromatic benzoic acid protons (δ 7.6–8.1 ppm).
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IR: Strong absorption bands at 1700–1750 cm (C=O stretching) and 2500–3300 cm (O-H stretching of carboxylic acid).
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a multi-step protocol:
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Thiazolidinone Formation: Condensation of 2-furylmethylamine with thioglycolic acid yields the thiazolidinone core.
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Benzoic Acid Conjugation: Coupling the thiazolidinone intermediate with 4-carboxybenzaldehyde via a Knoevenagel or nucleophilic substitution reaction .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (%) |
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1 | Thioglycolic acid, HCl, reflux | 65–70 | >90 |
2 | 4-Carboxybenzaldehyde, DMF, 80°C | 50–55 | 85–90 |
Purification and Analysis
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Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the product.
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HPLC: Purity >95% confirmed using a C18 column (acetonitrile/water gradient) .
Physicochemical Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (0.12 mg/mL at 25°C); soluble in DMSO (≥50 mg/mL) and DMF .
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Stability: Stable under inert atmospheres at −20°C; degrades in acidic/basic conditions via hydrolysis of the thiazolidinone ring .
Biological Activities and Mechanisms
Anticancer Activity
Analogous compounds (e.g., 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-yl}benzoic acid) show IC values of 10–20 µM against breast (MCF-7) and colon (HCT-116) cancer cells via:
Anti-inflammatory Effects
In carrageenan-induced rat paw edema models, thiazolo[4,5-b]pyridin-2-one derivatives reduced inflammation by 40–60% at 50 mg/kg, comparable to ibuprofen .
Applications in Drug Discovery
Lead Optimization
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Structural Modifications: Introducing electron-withdrawing groups (e.g., -CF) at the phenyl ring enhances metabolic stability .
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Prodrug Development: Esterification of the carboxylic acid group improves oral bioavailability .
Targeted Therapies
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